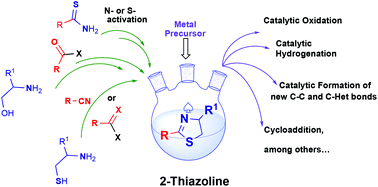2-Thiazolines: an update on synthetic methods and catalysis
Organic & Biomolecular Chemistry Pub Date: 2021-07-29 DOI: 10.1039/D1OB01180D
Abstract
2-Thiazolines are important building blocks in organic synthesis and are of great importance in many areas of chemistry. At the end of the last century, the use of 2-thiazolines increased in a significant way, especially in synthesis and catalysis. This review highlights the synthetic and catalytic value of 2-thiazolines in the last two decades. We will discuss the new synthetic methodologies for obtaining these heterocycles including new schemes for accessing their asymmetric versions. Most of the new catalytic applications include a variety of 2-thiazoline ligands containing diverse donor atoms, which in combination with metals like Pd, Ir, and Cu, among others, exhibit remarkable catalytic performances.

Recommended Literature
- [1] Single-unit-cell thick Co9S8 nanosheets from preassembled Co14 nanoclusters†
- [2] Growth of single crystalline boron nanotubes in a Cu alloy†
- [3] Coupling solute interactions with functionalized graphene membranes: towards facile membrane-level engineering†
- [4] Recent progress in rechargeable lithium batteries with organic materials as promising electrodes
- [5] Analytical chemistry
- [6] Electropolymerized supermolecule derived N, P co-doped carbon nanofiber networks as a highly efficient metal-free electrocatalyst for the hydrogen evolution reaction†
- [7] Back cover
- [8] Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies
- [9] Structural characterization of an unprecedented lectin-like antitumoral anti-MUC1 antibody†
- [10] Life testing of LSM–YSZ composite electrodes under reversing-current operation










